molecular formula C20H21NOS2 B14495501 3-Oxo-1,3-diphenyl-1-propenyl diethylcarbamodithioate CAS No. 63521-71-1

3-Oxo-1,3-diphenyl-1-propenyl diethylcarbamodithioate

Cat. No.: B14495501
CAS No.: 63521-71-1
M. Wt: 355.5 g/mol
InChI Key: ITERTJGIJHHXOU-XDJHFCHBSA-N
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Description

3-Oxo-1,3-diphenyl-1-propenyl diethylcarbamodithioate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-1,3-diphenyl-1-propenyl diethylcarbamodithioate typically involves the reaction of 3-Oxo-1,3-diphenyl-1-propenyl chloride with diethylcarbamodithioic acid. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-1,3-diphenyl-1-propenyl diethylcarbamodithioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Brominated or nitrated aromatic compounds.

Scientific Research Applications

3-Oxo-1,3-diphenyl-1-propenyl diethylcarbamodithioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Oxo-1,3-diphenyl-1-propenyl diethylcarbamodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may affect signaling pathways by modulating the activity of key proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-1,3-diphenyl-1-propenyl chloride
  • 3-Oxo-1,3-diphenyl-1-propenyl bromide
  • 3-Oxo-1,3-diphenyl-1-propenyl iodide

Uniqueness

3-Oxo-1,3-diphenyl-1-propenyl diethylcarbamodithioate is unique due to the presence of the diethylcarbamodithioate group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

63521-71-1

Molecular Formula

C20H21NOS2

Molecular Weight

355.5 g/mol

IUPAC Name

[(E)-3-oxo-1,3-diphenylprop-1-enyl] N,N-diethylcarbamodithioate

InChI

InChI=1S/C20H21NOS2/c1-3-21(4-2)20(23)24-19(17-13-9-6-10-14-17)15-18(22)16-11-7-5-8-12-16/h5-15H,3-4H2,1-2H3/b19-15+

InChI Key

ITERTJGIJHHXOU-XDJHFCHBSA-N

Isomeric SMILES

CCN(CC)C(=S)S/C(=C/C(=O)C1=CC=CC=C1)/C2=CC=CC=C2

Canonical SMILES

CCN(CC)C(=S)SC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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